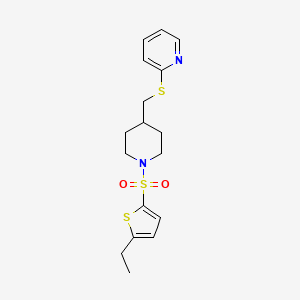
2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as ETP-46321, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of ETP-46321 includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives like ETP-46321 involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of ETP-46321 are largely determined by its molecular structure. It has a molecular weight of 382.56.Scientific Research Applications
Antibacterial Agents and Antimicrobial Activity
Several studies have synthesized compounds with sulfonamido, piperidine, and pyridine structures, evaluating their potential as antibacterial and antimicrobial agents. For instance, compounds synthesized from 4-acetyl benzene sulfonyl chloride and aromatic aldehydes, semicarbazide, and thiosemicarbazide have furnished derivatives with reported antimicrobial activity. Another study focused on the synthesis of thiazoles and their derivatives, reporting in vitro antimicrobial activity against bacterial and fungal isolates.
Synthesis and Structural Studies
Research on the synthesis of heterocyclic compounds containing sulfonamido moieties has aimed at developing new antibacterial agents. In one study, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands were synthesized for photovoltaic studies, highlighting the material science application of similar compounds.
Anticancer Activity
A notable application is in the field of cancer research, where derivatives of piperidine and 1,3,4-oxadiazole nuclei have been synthesized and evaluated as promising anticancer agents.
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, employing quantum chemical calculations and molecular dynamics simulations to predict their efficiencies.
Material Science and Solar Cells
The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with multifunctional additives demonstrates enhanced photovoltaic performance and stability in polymer solar cells, indicating the relevance of pyridine derivatives in improving material properties for energy applications.
These findings illustrate the diverse applications of compounds related to 2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine in scientific research, ranging from potential therapeutic uses to advancements in material science and energy solutions. The studies contribute valuable insights into the synthesis, structural analysis, and application potential of these compounds, underlining their significance in ongoing scientific endeavors.
Mechanism of Action
As a potent and selective inhibitor of the JAK2 enzyme, ETP-46321 likely works by binding to the active site of the enzyme, thereby preventing it from catalyzing the phosphorylation of its substrates.
Future Directions
The future directions for research on ETP-46321 and similar compounds likely involve further exploration of their synthesis, functionalization, and pharmacological application . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing interest in this field.
properties
IUPAC Name |
2-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S3/c1-2-15-6-7-17(23-15)24(20,21)19-11-8-14(9-12-19)13-22-16-5-3-4-10-18-16/h3-7,10,14H,2,8-9,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNYVEFMBCQMKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2407124.png)

![4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2407126.png)
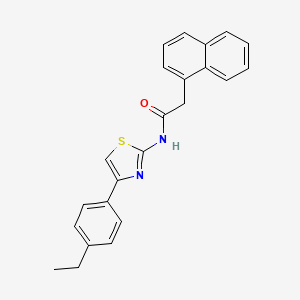
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)
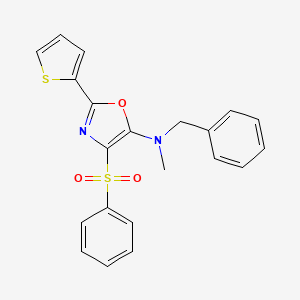

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)

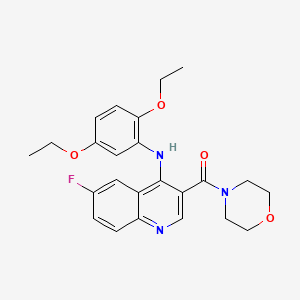

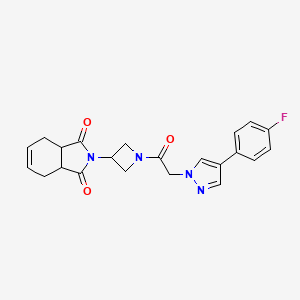
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)